Hexidium iodide
Description
Hexidium iodide (C₂₅H₂₃IN₃⁺·I⁻, CAS 211566-66-4) is a fluorescent phenanthridinium dye widely used as a nucleic acid stain for differentiating Gram-positive and Gram-negative bacteria in microbiological studies . Its excitation/emission maxima occur at ~518/600 nm when bound to DNA, making it suitable for flow cytometry and confocal laser scanning microscopy (CLSM) . The compound selectively permeates Gram-positive bacterial cell walls due to their thick peptidoglycan layer, while Gram-negative bacteria (with lipopolysaccharide-rich outer membranes) remain impermeable unless chemically permeabilized . This compound is routinely applied in protocols involving cell viability assays, membrane permeability studies, and environmental wastewater bacterial analysis .
Properties
IUPAC Name |
5-hexyl-6-phenylphenanthridin-5-ium-3,8-diamine;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.HI/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJYWPMRSOUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60782355 | |
| Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211566-66-4 | |
| Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
- The synthetic route for Hexidium iodide involves chemical reactions to obtain the final compound.
- Unfortunately, specific synthetic methods and reaction conditions are not widely documented in the literature.
- industrial production likely involves large-scale synthesis using established protocols.
Chemical Reactions Analysis
- Hexidium iodide is primarily used as a nucleic acid stain .
- Upon binding to DNA, it emits fluorescence with maximum excitation/emission wavelengths of approximately 518/600 nm .
- In eukaryotic cells, both the cytoplasm and nucleus are stained by this compound.
- Note that mitochondria and nucleoli may also exhibit staining.
- Common reagents for staining include DMSO as the solvent .
Scientific Research Applications
Fluorescent Gram Staining
Hexidium iodide is primarily utilized for differentiating between Gram-positive and Gram-negative bacteria. It selectively penetrates Gram-positive organisms, allowing for effective visualization under fluorescence microscopy.
Case Study: Dual Staining Method
A study demonstrated the effectiveness of this compound combined with SYTO 13 for Gram staining unfixed organisms. In this method:
- This compound stains Gram-positive bacteria red-orange.
- SYTO 13 stains both Gram-positive and Gram-negative bacteria green.
This dual staining technique allows researchers to accurately assess the Gram status of various bacterial strains, including those that are traditionally difficult to classify due to their variable staining properties. The method correctly identified the Gram status of 45 clinically relevant strains, showcasing its reliability in microbiological diagnostics .
Wastewater Treatment Analysis
This compound has been employed in studies assessing bacterial populations in wastewater treatment facilities. Its ability to differentiate between bacterial types aids in understanding microbial dynamics within these environments.
Data Table: Bacterial Activity Levels
| Treatment Plant | Gram-Positive Activity (%) | Gram-Negative Activity (%) |
|---|---|---|
| Plant A | 1.5 | 16 |
| Plant B | 2.0 | 14 |
In a study involving two wastewater treatment plants, this compound facilitated the analysis of active bacterial populations, revealing significant proportions of both Gram-positive and Gram-negative organisms. The findings indicated that levels of highly active organisms varied significantly across different treatment stages, emphasizing the dye's utility in environmental microbiology .
Cell Viability and Cytotoxicity Assays
This compound is also used in cell viability assays due to its ability to penetrate living cells while selectively staining nucleic acids. This property makes it a valuable tool for assessing cell health and cytotoxicity.
Application: Viability Testing
In viability assays:
- Cells that take up this compound are considered non-viable as the dye binds to DNA.
- Viable cells remain unstained or exhibit minimal fluorescence.
This application is crucial in various fields, including pharmacology and toxicology, where understanding cell viability is essential for evaluating drug effects .
Biofilm Studies
Research involving biofilms has also leveraged this compound's properties. It aids in visualizing and differentiating bacterial species within complex biofilm structures.
Case Study: Co-Culture Biofilms
In a study examining biofilm interactions:
- Staphylococcus aureus was stained with this compound.
- The results highlighted distinct patterns of bacterial distribution within the biofilm matrix.
This application underscores this compound's role in advancing our understanding of microbial ecology and interactions within biofilms .
Mechanism of Action
- Hexidium iodide’s mechanism of action involves binding to DNA.
- Once bound, it emits fluorescence, making it useful for visualizing DNA in cells.
- The exact molecular targets and pathways involved remain an area of ongoing research.
Comparison with Similar Compounds
Key Differentiators:
Selectivity : this compound uniquely discriminates Gram-positive bacteria without pretreatment, unlike PI or EtBr, which require permeabilization steps .
Protocol Optimization
This compound (1.6 mg/mL) is incubated with bacterial suspensions (e.g., S. gordonii) for 15–30 min at 25°C, followed by PBS washes to remove unbound dye. Labeled cells are analyzed at OD₆₀₀ = 0.8 for consistent fluorescence quantification .
Membrane Permeability Studies
In P. aeruginosa (Gram-negative), this compound fluorescence increases significantly when combined with OM-permeabilizing agents like F127-DG2 micelles, confirming outer membrane disruption . This contrasts with untreated cells, where minimal staining occurs due to intact membranes .
Environmental Monitoring
This compound enables rapid Gram classification in wastewater bacteria, achieving >90% accuracy in flow cytometry when paired with SYTO 9 (a live-cell stain) .
Biological Activity
Hexidium iodide (HI) is a fluorescent nucleic acid-binding dye primarily used for assessing bacterial viability and Gram status. Its unique properties allow it to selectively stain Gram-positive bacteria while being impermeable to most Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanisms, applications in microbiology, and relevant case studies.
This compound operates through a mechanism that involves binding to nucleic acids within bacterial cells. The dye exhibits excitation and emission maxima at approximately 518 nm and 600 nm, respectively, when bound to DNA. This property enables it to differentiate between Gram-positive and Gram-negative bacteria based on their cell wall structures:
- Gram-positive bacteria : HI penetrates and stains these cells, resulting in a red-orange fluorescence.
- Gram-negative bacteria : HI does not penetrate these cells under normal conditions, leading to no fluorescence unless the cells are treated to disrupt their membranes (e.g., using EDTA) .
Applications in Microbiology
This compound is particularly useful in various microbiological applications:
- Fluorescent Gram Staining : HI can be combined with other dyes, such as SYTO 13, to provide a dual staining method. In this approach, Gram-negative organisms fluoresce green due to SYTO 13, while Gram-positive organisms fluoresce red-orange due to HI .
- Flow Cytometry : HI is employed in flow cytometric analysis for rapid assessment of bacterial populations in environmental samples, such as wastewater. It allows researchers to evaluate the proportions of active Gram-positive and Gram-negative organisms efficiently .
- Viability Assessment : The dye's ability to selectively stain live cells makes it a valuable tool for assessing bacterial viability in mixed populations .
Study 1: Wastewater Treatment Analysis
A study conducted on wastewater treatment plants utilized this compound to assess the relative proportions of Gram-positive and Gram-negative bacteria. The results indicated that:
- The levels of highly active organisms ranged from 1.5% in activated sludge flocs to 16% in the activated sludge fluid.
- The use of HI staining correlated well with traditional microscopy methods, showing no significant differences in the identification of bacterial populations .
| Sample Type | Active Organisms (%) | Gram-positive (%) | Method Used |
|---|---|---|---|
| Activated Sludge Flocs | 1.5 | < 10 | HI Staining + Microscopy |
| Activated Sludge Fluid | 16 | 8.0 - 9.5 | HI Staining + Flow Cytometry |
Study 2: Clinical Relevance
In clinical microbiology, this compound has been tested against various strains of bacteria. A study demonstrated that HI could accurately predict the Gram status of 45 clinically relevant strains, including those known for variability in staining results . This capability is crucial for rapid diagnostics and treatment decisions.
Q & A
Basic Research Question
Q: What is the mechanistic basis for hexidium iodide's ability to differentiate Gram-positive and Gram-negative bacteria in flow cytometry? A: this compound (HI) exploits structural differences in bacterial cell walls. Gram-positive bacteria, with thicker peptidoglycan layers, allow greater dye retention and DNA binding, yielding higher fluorescence intensity (~518/600 nm excitation/emission). Gram-negative bacteria, with thinner peptidoglycan and outer membranes, exhibit reduced uptake. This differential staining enables population discrimination in flow cytometry .
Basic Research Question
Q: What are the optimal staining conditions for this compound in bacterial viability assays? A: Standard protocols recommend:
- Stock preparation : 5 mg/mL HI dissolved in DMSO, stored at -20°C in aliquots.
- Staining : 20 µL stock per 1 mL bacterial suspension (5 × 10⁸ CFU/mL), incubated for 15 minutes at room temperature (dark conditions).
- Post-staining : Two ice-cold PBS washes (3,000 rpm, 10 minutes) to remove unbound dye.
- Detection : FL2 channel (488 nm excitation, 575 nm emission) on flow cytometers like FACSCanto .
Advanced Research Question
Q: How can spectral overlap be minimized when combining this compound with SYTO9 in dual-staining experiments? A: HI’s emission at ~600 nm overlaps minimally with SYTO9 (~525 nm). However, compensation is required:
- Use single-stained controls to calculate spillover coefficients.
- Apply sequential gating or spectral unmixing algorithms (e.g., linear regression models) to isolate signals.
- Validate with coaggregation studies, where HI (10 µM) and carboxyfluorescein (CFSE) are used for distinct bacterial species visualization .
Advanced Research Question
Q: What experimental controls are essential for validating HI specificity in macrophage phagocytosis assays? A: Critical controls include:
- Unstained bacteria : To assess autofluorescence.
- HI-only stained bacteria : Confirm dye penetration without macrophage interaction.
- Macrophages without bacterial uptake : Rule out non-specific dye uptake by host cells.
- Quenching validation : Post-staining PBS washes reduce background; residual fluorescence indicates true bacterial internalization, as shown in Staphylococcus aureus phagocytosis studies .
Advanced Research Question
Q: How does this compound’s membrane permeability compare to propidium iodide (PI) in complex microbial communities? A: Unlike PI (membrane-impermeant, dead-cell-specific), HI exhibits partial permeability in Gram-positive bacteria due to cell wall interactions. For accurate viability assessment:
- Combine HI with membrane-impermeant dyes (e.g., SYTOX Green) to distinguish dead cells (SYTOX+/HI+) from live Gram-positive cells (HI+ only).
- Validate with ATP-based viability assays in mixed cultures .
Advanced Research Question
Q: What are the limitations of this compound in anaerobic bacterial studies, and how can they be mitigated? A: HI’s fluorescence intensity may decrease under anaerobic conditions due to redox-sensitive DNA interactions. Mitigation strategies:
- Use anaerobic chambers for staining to minimize oxygen exposure.
- Pair with redox-insensitive dyes (e.g., DAPI) for cross-validation.
- Optimize dye concentration (e.g., 10–20 µM) to compensate for reduced signal .
Advanced Research Question
Q: How can researchers resolve contradictory results when HI fails to distinguish Gram-status in certain bacterial strains? A: Contradictions may arise from:
- Atypical cell wall structures : Mycobacteria or Bacillus spores may require pretreatment (e.g., heat shock) to enhance dye uptake.
- Biofilm-associated bacteria : Use enzymatic digestion (lysozyme) to disrupt extracellular matrices before staining.
- Flow cytometry settings : Adjust voltage/gain to capture subtle fluorescence differences .
Methodological Tables
Key Considerations for Experimental Design
Dye Compatibility : Avoid pairing HI with fluorophores emitting above 600 nm (e.g., Cy5) to prevent channel overlap.
Sample Preparation : Fixation (e.g., 4% paraformaldehyde) may alter HI uptake; validate with live vs. fixed cell controls.
Quantitative Analysis : Use fluorescence index (MFI ratio) rather than absolute intensity to account for batch-to-batch dye variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
